![molecular formula C22H28BNO6 B2647001 Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1424265-36-0](/img/structure/B2647001.png)

Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

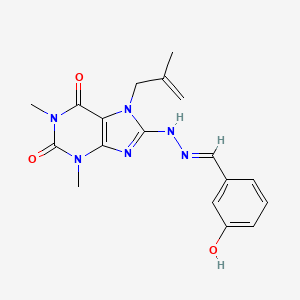

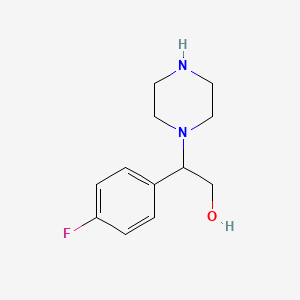

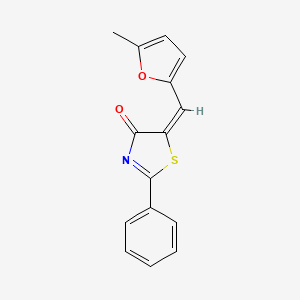

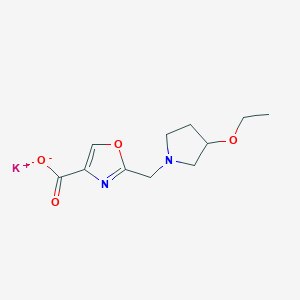

“Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a complex organic compound. It contains a benzamide moiety, which is a carboxamide derived from benzoic acid, and a boron-containing group known as a boronic ester .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a boronic ester group. The benzamide group consists of a benzene ring attached to a carboxamide group, while the boronic ester group contains a boron atom bonded to two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The boronic ester group is known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the boronic ester group could influence its reactivity and stability .Scientific Research Applications

Structural Studies

The structure of this compound has been studied extensively due to its unusual C–H···π interactions . The structure was identified from spectroscopic and elemental analysis data and unambiguously confirmed by the single crystal X-ray diffraction studies . The packing in this structure is influenced by strong N–H···O hydrogen bonds, augmented by C–H···O contacts generating R 2 1 (6) ring motifs and forming chains of molecules along the b axis .

Anticancer Applications

N-substituted benzamides, such as this compound, are an important class of structurally simple compounds with a wide range of medicinal applications . For example, the cytotoxic effects of N-(3-chloro-1,4-dioxo, 4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and independent prostate cancer cell lines have been reported .

Antiviral Applications

2-Oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides are inhibitors of hepatitis C virus polymerase . This suggests that similar compounds, such as the one , could potentially have antiviral applications.

Treatment of Human African Trypanosomiasis

Alo-nitrobenzamides find potential applications against human African trypanosomiasis . This indicates that similar compounds, like the one we are discussing, could potentially be used in the treatment of this disease.

MCHr1 Antagonists

Aminopiperidine benzamides have been identified as MCHr1 antagonists . This suggests that similar compounds, such as the one , could potentially have applications in this area.

Antihypertensive and Local Anesthetic Activity

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine, exhibited hypotensive activity following intravenous administration to normotensive dogs .

Antiulcer Drug

Effects of 3,4,5-trimethoxy-N-(3-piperidyl) benzamide (KU-54), an antiulcer drug, on the tissue respiration of the gastric mucosa and the liver were studied in rats . This suggests that similar compounds, such as the one , could potentially have antiulcer applications.

Commercial and Synthetic Applications

N-substituted benzamides are also known for their wide range of commercial and synthetic applications . The introduction of various electron-donating or withdrawing substituents affects the hydrogen-bonding ability of the amide carbonyl , which could potentially be exploited in various commercial and synthetic applications.

Safety and Hazards

properties

IUPAC Name |

3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BNO6/c1-21(2)22(3,4)30-23(29-21)15-9-8-10-16(13-15)24-20(25)14-11-17(26-5)19(28-7)18(12-14)27-6/h8-13H,1-7H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCHHIYVMPBTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2646924.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)

![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)

![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)